2-(2-Chloro-5-fluorobenzoyl)thiazole
Description
Significance of the Thiazole (B1198619) Heterocyclic Scaffold in Modern Chemical Biology
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone in the architecture of numerous biologically active molecules. nih.govresearchgate.net Its unique structural and electronic properties make it a versatile platform in medicinal chemistry and chemical biology. nih.gov The thiazole moiety is not merely a synthetic curiosity; it is a recurring motif in a variety of natural products, including vitamin B1 (thiamine) and antibiotics like penicillin, underscoring its evolutionary selection for biological function. researchgate.netneliti.com
In contemporary drug discovery, the thiazole scaffold is present in more than 18 FDA-approved drugs, highlighting its clinical significance. nih.gov These drugs span a wide range of therapeutic areas, including anticancer agents such as Dasatinib and Dabrafenib, and antiviral medications like Ritonavir. nih.govglobalresearchonline.net The utility of the thiazole ring stems from its ability to engage in various non-covalent interactions with biological targets and its relative stability and synthetic accessibility. nih.gov Researchers have successfully modified the thiazole ring at various positions to generate extensive libraries of compounds with diverse pharmacological profiles, including anticancer, antibacterial, antifungal, anti-inflammatory, and antihypertensive activities. nih.govnih.gov This adaptability has cemented the thiazole nucleus as a critical "pharmacophore" in the design of new and improved therapeutic agents. nih.gov
Table 1: Examples of FDA-Approved Drugs Containing a Thiazole Scaffold
| Drug Name | Therapeutic Class |
|---|---|
| Dasatinib | Anticancer |
| Dabrafenib | Anticancer |
| Ritonavir | Antiviral (Anti-HIV) |
| Nitazoxanide | Antiparasitic |
| Meloxicam | Anti-inflammatory |
| Tiazofurin | Antineoplastic |
Contextualization of Substituted Benzoylthiazoles in Medicinal Chemistry and Synthetic Endeavors
Within the broad family of thiazole derivatives, the subset of substituted benzoylthiazoles has garnered considerable attention from medicinal chemists. nih.gov These compounds, characterized by a benzoyl group attached to the thiazole ring, often exhibit a wide spectrum of biological activities. The benzothiazole (B30560) framework, a fusion of a benzene (B151609) and a thiazole ring, is recognized as a privileged scaffold in drug discovery programs. nih.govjchemrev.com The introduction of substituents onto this core structure allows for the fine-tuning of a molecule's physicochemical properties and biological activity. globalresearchonline.net
Synthetic efforts towards creating libraries of substituted benzoylthiazoles are driven by the need to explore structure-activity relationships (SAR). jchemrev.com The 2-position of the benzothiazole ring is a particularly active site for substitution. researchgate.net A vast body of scientific literature describes the antimicrobial, anticonvulsant, neuroprotective, anti-inflammatory, and antiproliferative effects of these compounds. nih.gov For instance, certain 2-substituted benzothiazoles have been investigated as potent antiproliferative agents, with research focusing on their mechanisms of action against cancer cells. nih.gov The versatility and established biological potential of this class of compounds make them attractive starting points for the development of novel drug candidates. jchemrev.com
Rationale for Investigating Halogenated Benzoylthiazole Systems in Structure-Function Relationship Studies
The strategic introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into a drug candidate's structure is a well-established tactic in medicinal chemistry to modulate its properties. Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. nih.gov In the context of benzoylthiazole systems, the incorporation of halogens on the benzoyl ring, as seen in 2-(2-Chloro-5-fluorobenzoyl)thiazole, is a rational design strategy for probing and optimizing molecular interactions.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Dasatinib |
| Dabrafenib |
| Diazepam |
| Estazolam |
| Fentiazac |
| Flumazenil |
| Meloxicam |
| Nitazoxanide |
| Penicillin |
| Pentylenetetrazole |
| Ritonavir |
| Thiamine |
Structure
3D Structure
Properties
IUPAC Name |
(2-chloro-5-fluorophenyl)-(1,3-thiazol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFNOS/c11-8-2-1-6(12)5-7(8)9(14)10-13-3-4-15-10/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIJEVBFGUIRLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)C2=NC=CS2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity, Transformation, and Derivatization Studies of 2 2 Chloro 5 Fluorobenzoyl Thiazole
Electrophilic and Nucleophilic Substitution Reactions on the Thiazole (B1198619) Nucleus
The thiazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of both a sulfur and a nitrogen atom. The electron density of the ring determines its susceptibility to electrophilic and nucleophilic attack. In general, the C5 position of the thiazole ring is the most electron-rich and, therefore, the primary site for electrophilic substitution. Conversely, the C2 position is electron-deficient, making it the preferred site for nucleophilic substitution.
While specific studies on the substitution reactions of 2-(2-chloro-5-fluorobenzoyl)thiazole are not extensively documented in publicly available literature, the expected reactivity can be inferred from the general behavior of thiazole derivatives.
Electrophilic Substitution:
Electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, are expected to occur preferentially at the C5 position of the thiazole ring. The reaction conditions for these transformations typically involve the use of a suitable electrophile and often a Lewis acid catalyst.
Table 1: General Electrophilic Substitution Reactions on the Thiazole Ring
| Reaction Type | Reagents | Expected Product on this compound |
| Bromination | Br₂, acetic acid | 2-(2-Chloro-5-fluorobenzoyl)-5-bromothiazole |
| Nitration | HNO₃, H₂SO₄ | 2-(2-Chloro-5-fluorobenzoyl)-5-nitrothiazole |
| Acylation | RCOCl, AlCl₃ | 2-(2-Chloro-5-fluorobenzoyl)-5-acylthiazole |
Nucleophilic Substitution:
The C2 position of the thiazole ring is susceptible to attack by nucleophiles, especially when a good leaving group is present. In the case of this compound, the benzoyl group itself is not a typical leaving group in nucleophilic aromatic substitution. However, if a derivative were synthesized with a leaving group at the C2 position (such as a halogen), it would readily undergo substitution by various nucleophiles like amines, alkoxides, and thiols. The synthesis of such a precursor would likely involve a multi-step process, potentially starting from a 2-aminothiazole (B372263) or 2-hydroxythiazole derivative.
Transformations of the Carbonyl Group within the Benzoyl Moiety
Nucleophilic Addition:
The polarized nature of the carbonyl group, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes it highly susceptible to nucleophilic attack. numberanalytics.comnumberanalytics.com This can lead to the formation of alcohols through reduction or the creation of new carbon-carbon bonds.
Reduction: The carbonyl group can be reduced to a secondary alcohol using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The resulting product would be (2-chlorophenyl)(thiazol-2-yl)methanol. More vigorous reduction methods, such as the Clemmensen (using amalgamated zinc and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions, can completely remove the carbonyl oxygen to form a methylene (B1212753) group (-CH₂-). youtube.com
Grignard and Organolithium Reactions: The addition of Grignard reagents (R-MgX) or organolithium reagents (R-Li) to the carbonyl carbon creates a new carbon-carbon bond and, after acidic workup, yields a tertiary alcohol. This allows for the introduction of various alkyl or aryl groups.
Condensation Reactions:
The carbonyl group can also undergo condensation reactions with various nucleophiles, leading to the formation of imines, hydrazones, and other related derivatives. solubilityofthings.com These reactions are often catalyzed by acid or base and involve the initial nucleophilic addition to the carbonyl followed by the elimination of a water molecule.
Table 2: Representative Transformations of the Carbonyl Group
| Reaction Type | Reagents | Product Structure |
| Reduction to Alcohol | NaBH₄ or LiAlH₄ | A secondary alcohol |
| Complete Reduction | Zn(Hg), HCl (Clemmensen) | A methylene bridge |
| Grignard Reaction | R-MgBr, then H₃O⁺ | A tertiary alcohol |
| Imine Formation | R-NH₂, acid catalyst | A C=N-R functional group |
| Hydrazone Formation | H₂N-NH₂, acid catalyst | A C=N-NH₂ functional group |
Reactivity of Halogen Substituents for Further Chemical Functionalization
The this compound molecule possesses two halogen atoms on the benzoyl ring: a chlorine atom at the 2-position and a fluorine atom at the 5-position. These halogens can potentially be replaced through nucleophilic aromatic substitution (SNAAr) reactions, although the reactivity is highly dependent on the reaction conditions and the nature of the nucleophile.
Generally, in nucleophilic aromatic substitution, the rate of reaction is influenced by the electron-withdrawing nature of the substituents on the aromatic ring. The presence of the electron-withdrawing benzoylthiazole group ortho and para to the halogen atoms can activate them towards nucleophilic attack. Fluorine is often a better leaving group than chlorine in SNAAr reactions due to its high electronegativity, which polarizes the carbon-fluorine bond and facilitates nucleophilic attack at the carbon atom.
Potential nucleophiles for these substitution reactions include amines, alkoxides, and thiols. Such reactions would allow for the introduction of a wide range of functional groups, leading to the synthesis of novel analogs with potentially different biological or chemical properties. For instance, reaction with an amine could introduce a new amino group, while reaction with an alkoxide would yield an ether.
Synthesis of Structurally Diverse Analogs and Prodrugs
The chemical handles present on this compound, namely the reactive sites on the thiazole and benzoyl moieties, provide ample opportunities for the synthesis of structurally diverse analogs. The Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide, is a common method for creating the core thiazole structure and can be adapted to produce a variety of substituted analogs. arabjchem.orgmdpi.comnih.govnih.gov
The synthesis of analogs could involve modifications at several positions:
The Thiazole Ring: As discussed in section 3.1, electrophilic substitution at the C5 position can introduce various substituents.
The Benzoyl Moiety: Transformations of the carbonyl group (section 3.2) and substitution of the halogen atoms (section 3.3) can lead to a wide range of derivatives.
The Phenyl Ring: The introduction of additional substituents on the phenyl ring, if synthetically feasible, could further diversify the available analogs.
Prodrug Synthesis:
A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug. This approach is often used to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion. The functional groups on this compound, particularly if the carbonyl group is reduced to a hydroxyl group, can be utilized for the synthesis of prodrugs. For example, an ester linkage could be formed between the hydroxyl group and a promoiety, which would be designed to be cleaved by enzymes in the body to release the active parent drug.
Advanced Spectroscopic and Structural Elucidation Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 2-(2-Chloro-5-fluorobenzoyl)thiazole, allowing for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For the thiazole (B1198619) ring, distinct signals are expected for the protons at the C4 and C5 positions. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the adjacent benzoyl group. The aromatic protons on the 2-chloro-5-fluorophenyl ring exhibit complex splitting patterns due to spin-spin coupling.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical shifts for each unique carbon atom in the molecule. Key resonances include the carbonyl carbon of the benzoyl group, which typically appears significantly downfield. Signals corresponding to the carbons of the thiazole ring and the substituted benzene (B151609) ring can be assigned based on their electronic environment and through the use of advanced NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate proton and carbon signals. scielo.br
Conformational analysis, particularly concerning the rotation around the single bond connecting the benzoyl group and the thiazole ring, can be investigated using Nuclear Overhauser Effect (NOE) experiments. These experiments can reveal through-space proximity between protons on the different ring systems, providing evidence for the preferred spatial orientation of the two rings relative to each other.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is predictive and based on analogous structures.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Thiazole H-4 | 7.8 - 8.2 | Doublet |
| Thiazole H-5 | 7.6 - 8.0 | Doublet |
| Phenyl H-3 | 7.4 - 7.6 | Multiplet |
| Phenyl H-4 | 7.2 - 7.4 | Multiplet |
| Phenyl H-6 | 7.5 - 7.7 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is predictive and based on analogous structures.
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 185 - 195 |
| Thiazole C-2 | 165 - 175 |
| Thiazole C-4 | 140 - 150 |
| Thiazole C-5 | 120 - 130 |
| Phenyl C-1 | 135 - 140 |
| Phenyl C-2 (C-Cl) | 130 - 135 |
| Phenyl C-3 | 125 - 130 |
| Phenyl C-4 | 115 - 120 |
| Phenyl C-5 (C-F) | 160 - 165 (d, ¹JCF) |
| Phenyl C-6 | 118 - 123 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intra/Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and probing molecular interactions. nih.govnih.gov
FT-IR Spectroscopy: The FT-IR spectrum is characterized by absorption bands corresponding to the vibrational modes of specific bonds. A strong absorption band is expected in the region of 1650-1680 cm⁻¹ due to the stretching vibration of the carbonyl (C=O) group. The aromatic C-H stretching vibrations of both the thiazole and phenyl rings typically appear above 3000 cm⁻¹. Vibrations associated with the C-Cl and C-F bonds are found in the fingerprint region (below 1500 cm⁻¹), along with the characteristic stretching and bending modes of the thiazole ring.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum. Analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), allows for a detailed assignment of the observed bands to specific molecular motions. researchgate.net
Table 3: Characteristic Vibrational Frequencies for this compound Data is predictive and based on analogous structures.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C=O | Stretch | 1650 - 1680 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| C=C / C=N | Ring Stretch | 1400 - 1600 |
| C-Cl | Stretch | 600 - 800 |
| C-F | Stretch | 1000 - 1250 |
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Excited State Characterization
UV-Vis and fluorescence spectroscopy are employed to investigate the electronic transitions and photophysical properties of the molecule.
UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions. mdpi.com The conjugated system formed by the benzoyl group and the thiazole ring gives rise to intense π→π* transitions, typically in the UV region. The n→π* transition, involving the non-bonding electrons of the carbonyl oxygen and the heteroatoms of the thiazole ring, is generally weaker and may appear at longer wavelengths. researchgate.net
Fluorescence Spectroscopy: Upon excitation with appropriate wavelength light, the molecule may exhibit fluorescence. The emission spectrum provides information about the energy of the first excited singlet state. The Stokes shift, which is the difference between the absorption and emission maxima, can offer insights into the structural changes that occur in the excited state. The fluorescence properties can be sensitive to the solvent environment. researchgate.net
Mass Spectrometry (LC-MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for confirming the molecular weight and elucidating the fragmentation patterns of this compound. nih.gov
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to the exact mass of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
The fragmentation of thiazole derivatives upon ionization often follows characteristic pathways. semanticscholar.orgnih.gov For this compound, a primary fragmentation pathway is the cleavage of the bond between the carbonyl carbon and the thiazole ring, leading to the formation of a 2-chloro-5-fluorobenzoyl cation and a thiazolyl radical, or vice versa. Further fragmentation of these ions can provide additional structural information. For instance, the benzoyl fragment may lose a molecule of carbon monoxide. miamioh.edu
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Predicted m/z | Description |
| [M]⁺ | 257.0 | Molecular Ion |
| [C₇H₃ClFO]⁺ | 157.0 | 2-Chloro-5-fluorobenzoyl cation |
| [C₃H₂NS]⁺ | 84.1 | Thiazol-2-yl cation |
| [C₆H₃ClF]⁺ | 130.0 | Loss of CO from benzoyl fragment |
X-ray Diffraction Studies for Crystalline State Structure and Crystal Packing Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique provides accurate bond lengths, bond angles, and torsion angles. mdpi.com
The analysis reveals the planarity of the thiazole and phenyl rings and the dihedral angle between them, which defines the molecule's conformation in the crystal lattice. nih.gov Furthermore, X-ray diffraction studies elucidate the crystal packing, showing how individual molecules arrange themselves in the unit cell. This can reveal important intermolecular interactions such as hydrogen bonds, halogen bonds, and π–π stacking, which govern the supramolecular architecture. nih.govresearchgate.net
Investigation of Tautomeric Equilibria and Conformational Isomerism
While significant tautomeric equilibria are not expected for this compound, as the keto form is highly stabilized, the molecule's conformational flexibility is an important area of study. The primary conformational freedom arises from the rotation around the C-C single bond connecting the thiazole ring to the benzoyl carbonyl group. This rotation determines the relative orientation of the two aromatic systems.
Computational modeling, in conjunction with experimental NMR data (such as NOE), can be used to explore the potential energy surface for this rotation and identify the most stable conformers. The planarity or twisting of the molecule can significantly impact its electronic properties and biological activity.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure, Energetics, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govimperial.ac.uk For a novel compound such as 2-(2-Chloro-5-fluorobenzoyl)thiazole, DFT calculations would typically be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, calculating bond lengths, bond angles, and dihedral angles.
Calculate Electronic Properties: Analyze the distribution of electrons by mapping the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is crucial for understanding the molecule's reactivity and electronic transitions. mdpi.com
Predict Spectroscopic Profiles: Simulate infrared (IR), Raman, and UV-Visible spectra. nih.gov These theoretical spectra can be compared with experimental data to confirm the molecular structure.
Determine Energetics: Calculate thermodynamic properties such as enthalpy of formation, Gibbs free energy, and ionization potential.
Despite the common application of DFT to heterocyclic compounds like thiazoles, nih.govnih.gov specific research detailing these parameters for this compound could not be located.
Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior
Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. nih.gov An MD study of this compound would provide insights into:
Conformational Analysis: The molecule's structure is not rigid; the orientation of the benzoyl group relative to the thiazole (B1198619) ring can change. MD simulations can map the potential energy surface to identify stable conformers and the energy barriers between them.
Behavior in Solution: By simulating the molecule in a solvent box (e.g., water), researchers can study its solvation, diffusion, and interactions with the solvent molecules, which is critical for understanding its behavior in a biological environment.
Stability of Complexes: When docked to a target protein, MD simulations are essential for assessing the stability of the ligand-protein complex over time, observing how the ligand adjusts its position and conformation within the binding site. mdpi.com
No specific MD simulation studies for this compound are available in the surveyed scientific literature.
Quantum Chemical Insights into Reaction Mechanisms and Transition States
Quantum chemical methods, including DFT, are instrumental in elucidating the pathways of chemical reactions. For a compound like this compound, these studies could reveal:
Reaction Pathways: Mapping the energetic landscape from reactants to products. This is vital for understanding its synthesis or metabolic degradation.
Transition State Analysis: Identifying the high-energy transition state structures that connect reactants and products. The energy of the transition state determines the activation energy and, thus, the reaction rate.
Mechanism of Action: If the compound has biological activity, quantum chemical calculations can help hypothesize how it might react with a biological target at a subatomic level.
Publicly accessible research detailing the reaction mechanisms and transition states involving this compound is currently unavailable.
In Silico Prediction of Chemical Reactivity and Selectivity Profiles
In silico (computer-based) methods are used to predict how a molecule will behave in different chemical reactions. For this compound, this would involve:
Reactivity Indices: Using conceptual DFT, global and local reactivity descriptors (e.g., electrophilicity, nucleophilicity, Fukui functions) can be calculated. mdpi.com These indices predict which sites on the molecule are most susceptible to electrophilic or nucleophilic attack.
Selectivity Prediction: In cases where a reaction can yield multiple products (e.g., regioselectivity), computational models can predict the most likely outcome by comparing the activation energies of the different reaction pathways.
No studies providing a detailed in silico reactivity profile for this compound have been published.
Molecular Docking and Binding Free Energy Calculations for Ligand-Target Interaction Hypotheses
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govmdpi.com If this compound were being investigated as a potential drug, this analysis would be key.
Binding Mode Prediction: Docking algorithms would place the molecule into the active site of a target protein to predict its binding conformation and key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).
Binding Affinity Estimation: Docking scores provide a rough estimate of binding affinity. For more accurate predictions, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) are used to calculate the binding free energy from MD simulation trajectories. mdpi.com
While docking is a common procedure for thiazole derivatives in drug discovery research, nih.govnih.govmdpi.com no specific molecular docking studies or binding free energy calculations for this compound against any biological target are reported in the literature.
Chemical Biology and Mechanistic Investigations of Biological Activity in Vitro
Structure-Activity Relationship (SAR) Studies of 2-(2-Chloro-5-fluorobenzoyl)thiazole Analogs
Structure-activity relationship (SAR) studies on 2-benzoylthiazole (B1268355) analogs and related benzothiazole (B30560) derivatives have elucidated the critical role of specific substituents in modulating their biological effects, including anticancer, tyrosinase inhibition, and anti-inflammatory activities.
For anticancer activity, halogen substituents on the aryl ring connected to the thiazole (B1198619) or benzothiazole core are significant. Fluorinated 2-aryl-benzothiazole derivatives, for instance, have demonstrated potent anti-tumor activity against breast cancer cell lines like MCF-7. nih.gov Specifically, hydroxyl groups on the phenyl ring, such as in 3-(5-fluorobenzo[d]thiazol-2-yl)phenol, enhance this activity. nih.gov The presence of a chloro substituent on a benzamide-benzothiazole derivative has also been associated with good anti-tumor potential, with IC₅₀ values in the low micromolar range against various human cancer cell lines. nih.gov
In the context of tyrosinase inhibition, a key enzyme in melanin (B1238610) synthesis, the substitution pattern on the phenyl ring is crucial. Studies on 5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives showed that compounds with specific hydroxyl and bromo substitutions on the phenyl ring exhibited inhibitory activity against mushroom tyrosinase comparable to or higher than kojic acid. nih.gov Similarly, (Z)-2-(substituted benzylidene)benzimidazothiazolone analogs with hydroxyl groups on the phenyl ring (specifically 2,4-dihydroxy and 3,4-dihydroxy patterns) show potent competitive inhibition of tyrosinase. nih.govnih.gov This suggests that the 2-chloro-5-fluoro substitution pattern on the benzoyl ring of the title compound likely contributes significantly to its interaction with biological targets, with the electron-withdrawing nature of halogens playing a key role.
For anti-inflammatory activity, which is often linked to the inhibition of cyclooxygenase (COX) enzymes, SAR studies of benzothiazole derivatives have shown that substitutions on the core structure are critical. For example, in a series of benzothiazole derivatives bearing a benzenesulphonamide moiety, specific substitutions led to potent anti-inflammatory and analgesic effects. nih.gov Furthermore, studies on dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors revealed that trifluoromethyl groups on the aromatic rings of benzothiazole-phenyl analogs were well-tolerated by the enzymes. nih.gov
Table 1: Impact of Substituent Variations on Biological Activity of Thiazole and Benzothiazole Analogs
| Core Scaffold | Substituent(s) | Biological Activity | Key Finding | Reference(s) |
| 2-Aryl-benzothiazole | 5-Fluoro on benzothiazole; Hydroxyl on phenyl ring | Anticancer (MCF-7 cells) | Hydroxyl groups at the 3rd or 4th position of the phenyl ring yielded the best activity (GI₅₀ = 0.4-0.57 µM). | nih.gov |
| 5-Chloro-benzothiazole | Varied substitutions on 2-phenyl ring | Tyrosinase Inhibition | A 2-bromo-4-phenol substitution showed potent competitive inhibition of mushroom tyrosinase. | nih.gov |
| Benzimidazothiazolone | Dihydroxyphenyl on benzylidene moiety | Tyrosinase Inhibition | Catechol (3,4-dihydroxy) and resorcinol (B1680541) (2,4-dihydroxy) moieties conferred excellent inhibitory activity (IC₅₀ = 3.05-5.00 µM). | nih.govnih.gov |
| Benzothiazole | Benzenesulphonamide and carboxamide moieties | Anti-inflammatory | Specific derivatives showed higher reduction of edema than indomethacin (B1671933) in vivo. | nih.gov |
| Benzothiazole-phenyl | Trifluoromethyl on aromatic rings | sEH/FAAH Inhibition | Trifluoromethyl groups at ortho and para positions were well-tolerated by the target enzymes. | nih.gov |
| 2-Imino-1,3-thiazoline | Fluorinated phenyl and benzoyl groups | α-Glucosidase Inhibition | Highly fluorinated derivatives showed potent inhibition, with a 3-fluoro-N-(3-(2-fluorophenyl)... derivative being ~24-fold stronger than acarbose. | nih.gov |
The three-dimensional conformation of 2-benzoylthiazole analogs is a critical determinant of their biological activity. The relative orientation of the benzoyl and thiazole rings, defined by the torsion angle of the carbonyl bridge, dictates how the molecule fits into the binding site of a target protein. Molecular modeling studies on various thiazole and benzothiazole derivatives consistently highlight the importance of specific spatial arrangements for effective binding. nih.govnih.govmdpi.com
For tubulin polymerization inhibitors, docking studies reveal that the molecules often occupy the colchicine (B1669291) binding site. nih.govmdpi.com The specific conformation allows key substituents, such as the substituted benzoyl group, to form crucial hydrophobic and hydrogen bonding interactions with amino acid residues in the binding pocket. Any steric hindrance that prevents the molecule from adopting this optimal conformation can lead to a significant loss of activity.
Similarly, for enzyme inhibitors like tyrosinase inhibitors, the conformation must allow the pharmacophoric groups (e.g., hydroxyls on the phenyl ring) to interact with the copper ions and key residues in the enzyme's active site. nih.gov The planarity or specific twisting of the molecule, influenced by the substituents, can either facilitate or hinder this optimal binding pose. While direct crystallographic data on this compound is limited, the principles derived from its analogs suggest that its bioactivity is highly dependent on its preferred conformational state in the physiological environment.
Identification of Molecular Targets and Pathways in Cellular Systems
In vitro studies have identified several key molecular targets for thiazole and benzothiazole derivatives, including enzymes crucial for inflammation, pigmentation, and cell division, as well as specific cell surface receptors.
Cyclooxygenase (COX) Enzymes: The cyclooxygenase enzymes, COX-1 and COX-2, are key mediators of inflammation through the production of prostaglandins. wikipedia.orgclevelandclinic.orgdrugs.com Several classes of thiazole and benzothiazole derivatives have been investigated as inhibitors of these enzymes. A series of 2-aryl-pyrrolobenzothiazoles were found to inhibit 5-lipoxygenase (5-LOX) more effectively than cyclooxygenase, with one compound identified as a balanced dual inhibitor. nih.gov More recently, a novel class of benzimidazole-thiazole hybrids exhibited significant and selective COX-2 inhibition, with the most potent compound showing an IC₅₀ value of 0.045 µM and a selectivity index of 294, comparable to the commercial drug celecoxib. nih.gov These findings suggest that the 2-benzoylthiazole scaffold could be a valuable template for developing novel anti-inflammatory agents targeting the COX pathway.
Tyrosinase: Tyrosinase is a copper-containing enzyme that catalyzes key steps in melanin biosynthesis. Its inhibition is a major strategy for treating hyperpigmentation disorders and preventing browning in foods. mdpi.com Analogs of 2-benzoylthiazole are potent tyrosinase inhibitors. nih.govnih.gov For example, 5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives act as competitive inhibitors of mushroom tyrosinase. nih.gov Kinetic studies and molecular docking have shown that these compounds bind to the catalytic active site of the enzyme. nih.govnih.gov The inhibitory mechanism often involves the interaction of substituents on the phenyl ring with the copper ions in the active site. mdpi.com
Tubulin Polymerization: Microtubules, polymers of tubulin, are essential for cell division, making them a key target for anticancer drugs. A significant number of benzothiazole and related heterocyclic derivatives have been identified as potent inhibitors of tubulin polymerization. bioworld.com These agents often work by binding to the colchicine site on β-tubulin, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govmdpi.com For instance, 4-aryl-2-benzoyl-imidazole analogs, which are structurally related to 2-benzoylthiazoles, were found to have excellent antiproliferative properties with IC₅₀ values in the low nanomolar range by disrupting tubulin polymerization. nih.gov Similarly, 1,2,3-triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugates showed significant cytotoxicity against human breast cancer cells (MCF-7) with IC₅₀ values as low as 0.60 µM by inhibiting tubulin polymerization. nih.gov
Beyond enzyme inhibition, thiazole derivatives have been shown to interact with specific cellular receptors.
Sigma (σ) Receptors: A structure-activity relationship study of benzo[d]thiazol-2(3H)one based ligands identified compounds with low nanomolar affinity for sigma receptor subtypes. One particular analog displayed high affinity for the σ-1 receptor (Ki = 4.5 nM) and a moderately high selectivity (483-fold) over the σ-2 subtype. nih.gov
Adenosine (B11128) A(2A) Receptors: The adenosine A(2A) receptor is a target for treating neurodegenerative conditions like Parkinson's disease. A novel thiazolo[5,4-e] nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine derivative was identified as a potent and selective A(2A) receptor antagonist. Radioligand binding studies confirmed a very high affinity (Ki = 0.004 nM) and selectivity for the A(2A) receptor over the A(1) subtype. nih.gov This antagonist activity was confirmed in cell-based assays where the compound reversed the effects of a selective A(2A) agonist. nih.gov
Investigation of Cellular Effects in In Vitro Models
The interactions of 2-benzoylthiazole analogs with their molecular targets translate into a range of observable effects in cellular models. These studies are crucial for understanding the potential therapeutic applications of these compounds.
Antiproliferative and Cytotoxic Effects: As potent inhibitors of tubulin polymerization, many benzothiazole derivatives exhibit strong antiproliferative activity against a variety of human cancer cell lines. For example, 4-aryl-2-benzoyl-imidazole analogs showed IC₅₀ values in the low nanomolar range against eight different cancer cell lines, including multidrug-resistant ones. nih.gov Fluorinated 2-aryl benzothiazoles are effective against breast cancer cells (MCF-7), while other derivatives show cytotoxicity against pancreatic cancer (PANC-1), cervical cancer (HeLa), and lung cancer (A549) cell lines. nih.govnih.govnih.gov These effects are often mediated by the induction of G2/M cell cycle arrest and apoptosis. nih.govbioworld.com
Table 2: In Vitro Cytotoxicity of Thiazole and Benzothiazole Analogs in Cancer Cell Lines
| Compound Class | Cell Line | Effect | Potency (IC₅₀ / GI₅₀) | Reference(s) |
| Benzo[d]imidazo[2,1-b]thiazole Conjugates | MCF-7 (Breast) | Cytotoxicity | 0.60 µM | nih.gov |
| 4-Aryl-2-benzoyl-imidazoles | Multiple Cancer Lines | Antiproliferative | Low nM range (avg. 14 nM for most active) | nih.gov |
| Fluorinated 2-Aryl-benzothiazoles | MCF-7 (Breast) | Growth Inhibition | 0.4 µM | nih.gov |
| 2-Substituted Benzothiazoles | PANC-1 (Pancreatic) | Cytotoxicity, Apoptosis | Dose-dependent reduction in cell viability | nih.gov |
| Dihydroquinolin-4-one Derivatives | A549, K562, HepG2 | Antiproliferation | 0.003 - 0.009 µM | bioworld.com |
Anti-melanogenic Effects: By inhibiting tyrosinase, thiazole derivatives effectively reduce melanin production in cellular models. In B16F10 murine melanoma cells, treatment with 5-chloro-2-(substituted phenyl)benzo[d]thiazole analogs significantly inhibited tyrosinase activity and reduced melanin levels, even in cells stimulated with α-melanocyte stimulating hormone (α-MSH). nih.gov Similarly, (Z)-2-benzylidene-dihydroimidazothiazolone derivatives dose-dependently inhibited both intracellular and extracellular melanin production in B16F10 cells. nih.gov
Anti-inflammatory and Neuroprotective Effects: The inhibition of inflammatory enzymes like COX translates to anti-inflammatory effects at the cellular level. Benzimidazole derivatives have been shown to suppress inflammatory responses in various assays. nih.govmdpi.com In the context of neuroprotection, certain benzothiazole analogs have been shown to protect U87MG neuronal cells from damage induced by reactive oxygen species (ROS). These compounds enhanced neuronal cell viability and modulated the activity of the antioxidant enzyme catalase. nih.gov
Mechanistic Dissection of Observed Biological Phenomena
The diverse biological activities of thiazole derivatives are underpinned by a variety of molecular mechanisms.
Apoptosis Induction: A significant mechanism by which many anticancer thiazole derivatives exert their cytotoxic effects is through the induction of apoptosis. nih.govukrbiochemjournal.orgnih.gov Studies on 2-amino-5-benzylthiazole derivatives have shown that they can induce apoptosis in human leukemia cells by causing DNA single-strand breaks and fragmentation. ukrbiochemjournal.org These compounds were found to increase the levels of pro-apoptotic proteins like Bim and the endonuclease EndoG, while decreasing the anti-apoptotic protein Bcl-2. ukrbiochemjournal.org Furthermore, some 2-substituted benzyl-/phenylethylamino-4-amino-5-aroylthiazoles have been shown to induce a sub-G0-G1 peak in cell cycle analysis, which is indicative of DNA degradation and apoptosis. nih.gov
Disruption of Bacterial Cell Wall Synthesis: The bacterial cell wall is a crucial target for many antibiotics. Some thiazole derivatives have been suggested to interfere with cell wall biosynthesis. For example, molecular docking studies have implied that certain thiazole derivatives could act as inhibitors of the MurB enzyme, which is essential for peptidoglycan synthesis in bacteria. frontiersin.orgnih.gov
Inhibition of Protein Synthesis: Inhibition of bacterial protein synthesis is another key mechanism of antibacterial action. While not specifically demonstrated for this compound, the general class of antibiotics that inhibit protein synthesis often target the bacterial ribosome. sigmaaldrich.combiomol.comresearchgate.net A thiazole orange derivative has been shown to exhibit potent antibacterial activity by targeting the bacterial protein FtsZ, which is involved in cell division. nih.gov This compound was found to disrupt the dynamic assembly of the FtsZ protein and Z-ring formation. nih.gov
Q & A
Q. What synthetic strategies are commonly employed for preparing 2-(2-Chloro-5-fluorobenzoyl)thiazole and structurally related thiazole derivatives?
Synthesis typically involves multi-step protocols, including cyclization, condensation, or substitution reactions. For example:
- Step 1 : Reacting halogenated benzoyl precursors (e.g., 2-chloro-5-fluorobenzoic acid) with thioamides or thioureas to form the thiazole core.
- Step 2 : Introducing substituents via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
- Key reagents : Chlorinated or fluorinated intermediates, as halogen atoms enhance electrophilic reactivity.
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry and substituent positions (e.g., -NMR for aromatic protons, -NMR for fluorine environments) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch in benzoyl moieties) .
Q. How does the fluorine substituent influence the compound's electronic properties and reactivity?
The fluorine atom at the 5-position exerts an electron-withdrawing effect, enhancing electrophilic reactivity at adjacent positions. This facilitates regioselective substitutions (e.g., nucleophilic attacks at the 2-chloro site) and stabilizes intermediates in cross-coupling reactions .
Q. What are the common reactivity patterns observed in halogenated thiazole derivatives?
- Halogen displacement : Chlorine at the 2-position is susceptible to substitution with amines, alkoxides, or thiols.
- Electrophilic aromatic substitution : Fluorine directs incoming electrophiles to meta/para positions due to its inductive effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for biological applications?
- Key modifications :
- Biological assays : Screen derivatives against cancer cell lines (e.g., MTT assay) or microbial strains to correlate structural features (e.g., electron-withdrawing groups) with activity .
Q. What experimental approaches resolve contradictions in reported biological activity data for thiazole derivatives?
- Dose-response profiling : Validate activity thresholds using IC/EC measurements across multiple assays.
- Structural verification : Re-synthesize disputed compounds and confirm purity via HPLC and crystallography (e.g., single-crystal X-ray diffraction) .
- Mechanistic studies : Use molecular docking to assess target binding affinity (e.g., binding to kinase active sites) and compare with inactive analogs .
Q. How can computational methods predict the environmental impact or metabolic pathways of this compound?
- In silico tools : Use software like EPI Suite to estimate biodegradation half-lives or ADMET predictors for toxicity.
- Metabolite identification : Simulate phase I/II metabolism (e.g., cytochrome P450 oxidation) and validate with LC-MS/MS .
Q. What safety protocols are essential when handling halogenated thiazoles in laboratory settings?
Q. How is this compound utilized in analytical chemistry?
- Calibration standards : Acts as a reference material in LC-MS or GC-MS due to its stable ionization properties.
- Derivatization agent : Modifies analytes (e.g., amines) to enhance detection sensitivity .
Q. What crystallographic insights are available for thiazole derivatives with similar substitution patterns?
- Crystal packing analysis : Reveals intermolecular interactions (e.g., π-π stacking of aromatic rings, halogen bonds) that influence solubility and stability .
- Torsional angles : Determine conformational flexibility of the thiazole-benzoyl linkage, aiding in drug design .
Methodological Notes
- Key references : Prioritized peer-reviewed studies and crystallographic data (e.g., Acta Crystallographica) .
- Conflict resolution : Cross-referenced biological data from multiple studies to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
